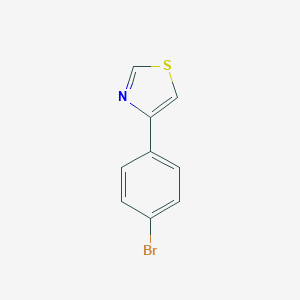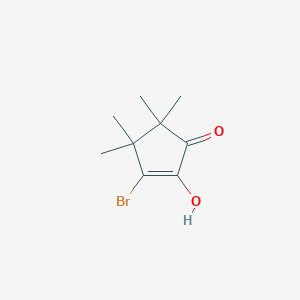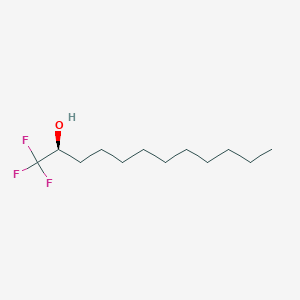
(S)-(-)-1,1,1-Trifluorododecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-1,1,1-Trifluorododecan-2-OL, also known as TFDOH, is a chiral alcohol compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. TFDOH is used in various scientific research applications, including asymmetric synthesis and catalysis.
Applications De Recherche Scientifique
Organic Optoelectronics and OLEDs
BODIPY-based materials, which include trifluoromethyl groups, have shown promising applications in organic optoelectronics, including OLEDs. These materials are valued for their structural design and synthesis, showcasing potential as metal-free infrared emitters. The development of BODIPY-based organic semiconductors is inspired by their aggregation-induced emission (AIE) properties, relevant for designing high-efficiency OLED devices (Squeo & Pasini, 2020).
Environmental Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which include trifluoromethylated compounds, has been extensively studied. These substances, due to their potential environmental persistence and toxic profiles, are significant in understanding the fate and effects of chemical pollutants. Research into the biodegradability and degradation pathways of these chemicals offers insights into mitigating their environmental impact (Liu & Avendaño, 2013).
Synthesis and Applications in Organic Chemistry
Trifluoromethanesulfonic acid, a closely related compound, is utilized in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon–carbon, and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity make it a versatile reagent for synthesizing new organic compounds, demonstrating the utility of trifluoromethyl groups in complex chemical transformations (Kazakova & Vasilyev, 2017).
Aqueous Fluoroalkylation
Aqueous fluoroalkylation highlights the development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Such advancements in green chemistry emphasize the significance of trifluoromethyl groups in designing pharmaceuticals, agrochemicals, and functional materials under mild, environmentally benign conditions (Song et al., 2018).
Health and Environmental Safety of Fluorinated Alternatives
The investigation into fluorinated alternatives to PFAS compounds, including those with trifluoromethyl groups, reveals concerns regarding their environmental persistence, bioaccumulation, and potential toxicity. This research underscores the necessity for additional toxicological studies to assess the long-term environmental and health impacts of fluorinated chemicals (Wang et al., 2019).
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluorododecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h11,16H,2-10H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWXVCSJHZULK-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,1,1-Trifluorododecan-2-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


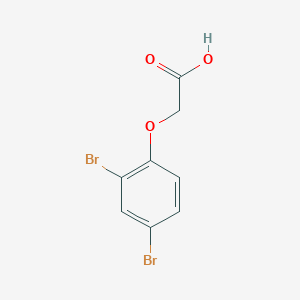
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
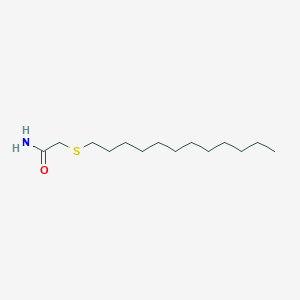



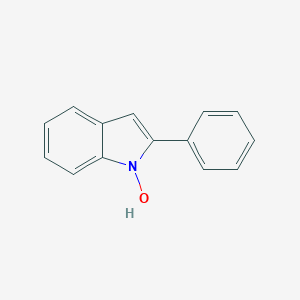
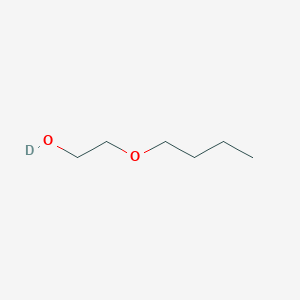
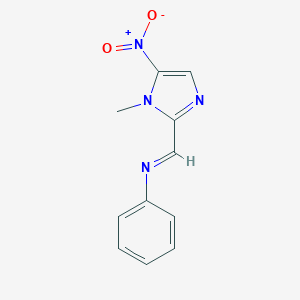
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)

